molecular formula C22H37N B1241135 Daphnane

Daphnane

Cat. No. B1241135
M. Wt: 315.5 g/mol
InChI Key: CGPFADLKIPZYRE-OWLUANBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daphnane is a tetracyclic terpene alkaloid and the parent compound of the daphnane subgroup of the squalene-derived Daphniphyllium alkaloids. It is a diterpene alkaloid and a terpene alkaloid fundamental parent.

Scientific Research Applications

Daphnane Orthoesters and Biological Activities

Daphnane orthoesters, derived from traditional Western, Chinese, and African plant remedies, are significant for their various biological activities. They are instrumental in studying processes like tumor promotion, apoptosis, neurotrophism, and VR1 activation. The occurrence, biological activity, and molecular pharmacology of these compounds have been extensively reviewed (He et al., 2002).

Gateway Synthesis and Biological Activities

The daphnane diterpene orthoesters, due to their potent biological activities and complex structures, have been the focus of gateway synthesis strategies. These strategies provide access to both natural and non-natural daphnane congeners. Protein kinase C has been identified as a cellular target for these compounds, and their effectiveness against human lung and leukemia cell lines has been evaluated (Wender et al., 2011).

Structural Diversity and Bioactivity

Daphnane-type diterpenoids, mainly found in Thymelaeaceae and Euphorbiaceae families, show significant structural diversity and bioactivity. These compounds, featuring a 5/7/6-tricyclic ring system, exhibit anti-HIV, anti-cancer, anti-leukemic, neurotrophic, pesticidal, and cytotoxic effects (Jin et al., 2019).

Anti-HIV Macrocyclic Daphnane Orthoesters

Research focusing on macrocyclic daphnane orthoesters (MDOs) has highlighted their potential in HIV treatment strategies like "Shock and Kill". Investigations into the chemical composition of plants like Wikstroemia ligustrina have led to the isolation of daphnane diterpenoids with potent anti-HIV activity (Otsuki et al., 2021).

Synthetic Approaches to Daphnane and Tigliane Diterpenes

Synthetic studies have been conducted on daphnane and tigliane diterpenes, tracing back to aromatic precursors. These efforts have led to the development of strategies to create complex 5,7,6-fused tricyclic ring systems, which are key to understanding the daphnane structure and function (Brill et al., 2019).

properties

Product Name

Daphnane

Molecular Formula

C22H37N

Molecular Weight

315.5 g/mol

IUPAC Name

(1S,2S,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-2-propyl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecane

InChI

InChI=1S/C22H37N/c1-5-10-22-18-7-6-11-21(18)13-8-16-14-23(21)19(22)17(15(2)3)9-12-20(16,22)4/h15-19H,5-14H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-/m1/s1

InChI Key

CGPFADLKIPZYRE-OWLUANBVSA-N

Isomeric SMILES

CCC[C@]12[C@@H]3CCC[C@@]34CC[C@H]5[C@@]1(CC[C@@H]([C@@H]2N4C5)C(C)C)C

Canonical SMILES

CCCC12C3CCCC34CCC5C1(CCC(C2N4C5)C(C)C)C

synonyms

1alpha-alkyldaphnane
5-phenyl-2,4-pentadionate daphnetoxin
daphnane
mezerein
tigliane-daphnane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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